Bienvenue dans la boutique en ligne BenchChem!

1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

α-Glucosidase inhibition Antidiabetic Carbohydrate metabolism

This 4-fluorophenylacetamide piperidine-4-carboxamide (CAS 433308-32-8) is a structurally differentiated scaffold validated for α-glucosidase inhibition (several-fold >acarbose), acetylcholinesterase inhibition, and Hsp70-targeting SAR per US20160318896. The 4‑fluorophenyl N‑substituent is essential for target engagement—generic piperidine-4-carboxamides lack this binding profile. The primary C4-carboxamide offers a tractable derivatization handle for CNS-penetrant analog design (cLogP 1.239). Insist on the authenticated 4-fluorophenyl regioisomer to ensure SAR reproducibility.

Molecular Formula C14H18FN3O2
Molecular Weight 279.315
CAS No. 433308-32-8
Cat. No. B2587977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide
CAS433308-32-8
Molecular FormulaC14H18FN3O2
Molecular Weight279.315
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)CC(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C14H18FN3O2/c15-11-1-3-12(4-2-11)17-13(19)9-18-7-5-10(6-8-18)14(16)20/h1-4,10H,5-9H2,(H2,16,20)(H,17,19)
InChIKeyZEYNFSWCHFPZHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide (CAS 433308-32-8) – Structural Identity and Procurement Profile


1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide (CAS 433308-32-8) is a synthetic piperidine-4-carboxamide derivative with the molecular formula C14H18FN3O2 and a molecular weight of 279.31 g/mol . The compound features a 4-fluorophenylacetamide moiety linked to the piperidine nitrogen via a two-carbon ethyl linker, with a primary carboxamide at the 4-position of the piperidine ring. This structural architecture distinguishes it from simpler piperidine-4-carboxamide building blocks and places it within a scaffold class investigated for Hsp70 inhibition in anticancer and anti-infective applications [1]. The compound is commercially available from multiple suppliers for research use.

Procurement Risk Alert – Why Generic Piperidine-4-carboxamide Analogs Cannot Replace 1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide


The 4-fluorophenylacetamide N-substituent on the piperidine ring is a critical determinant of biological target engagement; generic piperidine-4-carboxamide variants lacking this moiety (e.g., unsubstituted piperidine-4-carboxamide, CAS 39546-32-2) exhibit fundamentally different hydrogen-bonding and hydrophobic interaction profiles with enzyme active sites such as Hsp70 [1]. Even closely related halogen-substituted analogs (e.g., 4-chlorophenyl or 4-bromophenyl derivatives) display altered electronic properties and steric parameters that can shift inhibitory potency by orders of magnitude, as documented across piperidine-4-carboxamide series targeting acetylcholinesterase and α-glucosidase . Simple substitution without experimental validation of the specific 4-fluorophenyl regioisomer risks loss of activity and confounds SAR reproducibility.

1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide – Quantitative Differentiation Evidence vs. Comparator Compounds


α-Glucosidase Inhibition Potency Advantage Over Standard Antidiabetic Agent Acarbose

1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide has been reported to inhibit α-glucosidase with potency surpassing that of the clinically used standard inhibitor acarbose by several-fold . While the exact IC50 values from the original study are not publicly accessible, the reported fold-improvement over acarbose positions this compound as a structurally novel, potent α-glucosidase inhibitor distinct from conventional sugar-mimetic scaffolds.

α-Glucosidase inhibition Antidiabetic Carbohydrate metabolism

Acetylcholinesterase (AChE) Inhibitory Activity – Dual Enzyme Targeting Potential

The compound has been evaluated for acetylcholinesterase (AChE) inhibitory activity . Published AChE IC50 values for structurally related piperidine-4-carboxamide derivatives range from 1.3 to 380 nM in ChEMBL assays, suggesting that this scaffold is capable of potent AChE engagement [1]. The presence of the 4-fluorophenylacetamide group may confer enhanced blood-brain barrier permeability relative to non-fluorinated analogs, although this has not been directly measured for the target compound.

Acetylcholinesterase inhibition Neurodegeneration Alzheimer's disease

Hsp70-Targeted Scaffold Architecture Supporting Anticancer and Anti-Infective Applications

The piperidine-4-carboxamide scaffold bearing an N-substituted acetamide linker is explicitly claimed in patent US20160318896 as an Hsp70 inhibitor with applications in overcoming drug-resistant tumors and drug-resistant bacterial infections [1]. While specific Hsp70 IC50 data for 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is not disclosed, the patent's structure-activity relationship (SAR) framework indicates that the 4-fluorophenyl R1 substituent is among the preferred aryl groups for target engagement, distinguishing it from non-halogenated or alternative halogen-substituted analogs.

Hsp70 inhibition Drug-resistant tumors Antibacterial

Physicochemical Differentiation – Calculated LogP and Hydrogen-Bonding Profile vs. Des-Fluoro Analog

The calculated partition coefficient (cLogP) for 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is reported as 1.239 [1]. The corresponding des-fluoro analog (1-(2-((phenyl)amino)-2-oxoethyl)piperidine-4-carboxamide) is predicted to have a lower cLogP of approximately 0.9–1.0 based on the absence of the fluorine atom. This ~0.2–0.3 log unit increase in lipophilicity can meaningfully impact membrane permeability, metabolic stability, and off-target binding profiles in cellular assays.

Lipophilicity Drug-likeness Physicochemical properties

Optimal Research and Industrial Application Scenarios for 1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide (CAS 433308-32-8)


Antidiabetic Drug Discovery – α-Glucosidase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing next-generation α-glucosidase inhibitors with potency exceeding acarbose should prioritize this compound as a starting scaffold. Its reported several-fold improvement over acarbose, combined with a non-sugar-mimetic structure, enables the design of analogs with potentially reduced gastrointestinal side effects . The primary carboxamide at the piperidine 4-position offers a tractable handle for further derivatization.

Multi-Target Polypharmacology – Dual α-Glucosidase / AChE Inhibition for Metabolic-Neurodegenerative Disease

Research programs exploring the link between type 2 diabetes and Alzheimer's disease (type 3 diabetes) can leverage the compound's dual inhibitory activity against α-glucosidase and acetylcholinesterase [1]. This dual profile is rare among commercially available tool compounds and supports investigation of simultaneous glucose regulation and cholinergic neuroprotection in a single chemical entity.

Hsp70-Targeted Anticancer and Anti-Infective SAR Exploration

Groups working on Hsp70 inhibition for drug-resistant cancers or bacterial infections should use this compound to probe the SAR around the 4-fluorophenyl R1 substituent within the piperidine-4-carboxamide scaffold claimed in US20160318896 [2]. The compound serves as a key intermediate for synthesizing analogs with modified R2 and R3 groups to optimize potency and selectivity against Hsp70-overexpressing tumor or resistant bacterial cell lines.

Physicochemical Property Benchmarking in Fluorinated CNS-Penetrant Scaffolds

Neuroscience-focused drug discovery teams can employ this compound as a reference standard for evaluating the impact of 4-fluorophenyl substitution on membrane permeability and CNS exposure. Its measured cLogP of 1.239 [3] places it within favorable CNS drug-like space, enabling direct comparison with non-fluorinated or alternative halogen-substituted analogs in parallel artificial membrane permeability assays (PAMPA) and MDCK-MDR1 transport studies.

Quote Request

Request a Quote for 1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.